![molecular formula C13H16O2 B2983376 Methyl 3-(2,4,5-trimethylphenyl)acrylate CAS No. 1562464-30-5](/img/structure/B2983376.png)
Methyl 3-(2,4,5-trimethylphenyl)acrylate
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Overview
Description
Synthesis Analysis
The synthesis of (meth)acrylates, such as MTMPA, involves the reaction of (meth)acryloyl chloride with alcohols in the presence of a base like triethyl amine . This process results in excellent conversions of alcohols to their corresponding esters . The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups has also been described .Chemical Reactions Analysis
Acrylates, including MTMPA, are known for their reactivity. They contain chemically reactive functional groups and are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups .Physical And Chemical Properties Analysis
Acrylates, including MTMPA, are known for their diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness . They are also known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .Scientific Research Applications
Synthesis of Reactive Polymers
Methyl 3-(2,4,5-trimethylphenyl)acrylate can be used in the synthesis of reactive polymers. Reactive polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups .
Creation of Functional Polymers
This compound can be used in the creation of functional polymers. Functional polymers are used to compare the specific properties such as chemical, physicochemical or biochemical functions of polymeric materials . For the preparation of different purpose polymers, new monomers are obtained by binding the functional group to the structure of certain monomers .
Development of (Meth)acrylate Polymers
Methyl 3-(2,4,5-trimethylphenyl)acrylate can be used in the development of (meth)acrylate polymers. The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently .
Production of Acrylate Polymers
This compound can be used in the production of acrylate polymers. Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
Use in Coatings and Paints
Butyl acrylate, a major acrylate ester, is used as a soft-monomer to improve toughness and low temperature. The major applications for BA are in coatings and paints .
Development of Thermoplastic Elastomers
Acrylics are predicted to be ideal components for styrene-butadiene-styrene-type triblock thermoplastic elastomers .
Production of Amphiphilic Materials
New copolymer combinations of (meth)acrylates and nonpolar monomers should produce interesting amphiphilic materials .
Use in Biomedical Applications
Acrylates are used in many biomedical applications such as contact lenses and bone cements .
Mechanism of Action
Target of Action
Methyl 3-(2,4,5-trimethylphenyl)acrylate, also known as methyl (E)-3-(2,4,5-trimethylphenyl)prop-2-enoate, is a complex organic compoundIt’s known that acrylates, in general, can interact with various biological molecules due to their reactive functional groups .
Mode of Action
Acrylates are known to participate in various chemical reactions due to their functional groups . They can undergo polymerization reactions, which could potentially lead to interactions with biological targets .
Biochemical Pathways
Acrylates can participate in various chemical reactions and potentially affect multiple biochemical pathways .
Pharmacokinetics
Given that acrylates are known to be reactive, it’s possible that this compound could be rapidly metabolized in the body .
Result of Action
Given the reactivity of acrylates, this compound could potentially interact with various cellular components and induce a range of biological effects .
Action Environment
The action, efficacy, and stability of Methyl 3-(2,4,5-trimethylphenyl)acrylate can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals or biological molecules. Specific studies on the environmental influences on this compound’s action are lacking .
properties
IUPAC Name |
methyl (E)-3-(2,4,5-trimethylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-7-11(3)12(8-10(9)2)5-6-13(14)15-4/h5-8H,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTDXGAZQYTAEB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C/C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4,5-trimethylphenyl)acrylate |
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